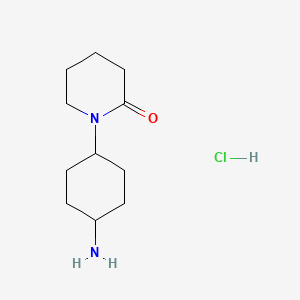

1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride

CAS No.: 1432681-09-8

Cat. No.: VC2576993

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432681-09-8 |

|---|---|

| Molecular Formula | C11H21ClN2O |

| Molecular Weight | 232.75 g/mol |

| IUPAC Name | 1-(4-aminocyclohexyl)piperidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H20N2O.ClH/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14;/h9-10H,1-8,12H2;1H |

| Standard InChI Key | RNNGSAYAAITQEM-UHFFFAOYSA-N |

| SMILES | C1CCN(C(=O)C1)C2CCC(CC2)N.Cl |

| Canonical SMILES | C1CCN(C(=O)C1)C2CCC(CC2)N.Cl |

Introduction

Chemical Identity and Structure

1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is characterized by its unique molecular structure consisting of a piperidin-2-one ring connected to a 4-aminocyclohexyl group, with hydrochloride as the counter ion. The compound represents an important class of heterocyclic derivatives with potential pharmaceutical applications.

Basic Identification Parameters

The compound is identified by several standardized parameters which are crucial for research and regulatory documentation purposes:

| Parameter | Value |

|---|---|

| CAS Number | 1432681-09-8 |

| Molecular Formula | C₁₁H₂₁ClN₂O |

| Molecular Weight | 232.75 g/mol |

| IUPAC Name | 1-(4-aminocyclohexyl)piperidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H20N2O.ClH/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14;/h9-10H,1-8,12H2;1H |

| Standard InChIKey | RNNGSAYAAITQEM-UHFFFAOYSA-N |

| SMILES | C1CCN(C(=O)C1)C2CCC(CC2)N.Cl |

| Canonical SMILES | C1CCN(C(=O)C1)C2CCC(CC2)N.Cl |

| PubChem Compound ID | 71758036 |

The non-hydrochloride form (free base) of this compound has a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol.

Physical and Chemical Properties

1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride exhibits specific physicochemical properties that influence its behavior in various chemical environments and biological systems. Understanding these properties is essential for researchers developing methods for its synthesis, purification, and application in pharmaceutical research.

Structural Features

The compound contains two key structural components:

-

A piperidin-2-one ring (lactam) that serves as a core structure

-

A 4-aminocyclohexyl group attached to the nitrogen of the lactam ring

The hydrochloride salt formation occurs at the primary amine group of the cyclohexyl moiety, which enhances water solubility compared to the free base form.

Synthesis and Purification

The synthesis of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride typically involves multi-step organic reactions under controlled conditions to prevent degradation or undesired side reactions.

General Synthetic Approaches

Based on similar piperidone derivatives described in the literature, the synthesis likely involves:

-

Preparation of the piperidin-2-one core structure

-

Functionalization of the 4-aminocyclohexyl component

-

Coupling of these two moieties via N-alkylation or related reactions

The coupling of the 4-aminocyclohexyl group with the piperidin-2-one ring can be compared to similar reactions found in the synthesis of related compounds where amines are reacted with lactams under suitable conditions .

Purification Methods

Purification of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride typically employs established techniques in organic chemistry:

-

Silica gel chromatography to separate the target compound from reaction byproducts

-

Preparative high-performance liquid chromatography (HPLC) for achieving higher purity levels

-

Recrystallization techniques using appropriate solvent systems

These methods are essential for obtaining the high-purity compound required for pharmaceutical research and development applications.

Chemical Reactions and Reactivity

The reactivity profile of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride is determined by its functional groups, particularly the primary amine and the lactam moiety.

Key Reaction Sites

The compound contains several reactive sites that can participate in various chemical transformations:

-

The primary amine group on the cyclohexyl ring can undergo:

-

The lactam carbonyl group can potentially participate in:

Application in Synthetic Chemistry

As an intermediate in organic synthesis, 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride serves as a building block for more complex molecules. Its use in synthetic pathways can be inferred from research on similar compounds:

-

Development of pharmaceutical candidates targeting the central nervous system

-

Creation of modified analogs with improved pharmacological properties

-

Incorporation into larger molecular structures with specific biological activities

Pharmacological Relevance and Research Findings

Research indicates that 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride and related compounds may have significant pharmacological applications, particularly in the development of drugs targeting the central nervous system.

Receptor Interactions

Current research suggests that this compound class may interact with opioid receptors in the central nervous system. Specific interactions may include:

-

Modulation of mu and delta opioid receptor activity

-

Potential for analgesic effects through these receptor interactions

| Therapeutic Area | Potential Application | Research Status |

|---|---|---|

| Pain Management | Development of novel analgesics with potentially improved side effect profiles | Preliminary research phase |

| Neurological Disorders | Targeting specific CNS receptors implicated in various neurological conditions | Early exploratory research |

| Drug Development Platform | Serving as a scaffold for medicinal chemistry optimization | Ongoing structure-activity relationship studies |

Further studies are needed to fully explore the therapeutic potential of this compound and to develop new drugs based on its structure .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride and its analogs is crucial for drug development efforts. While specific SAR data for this exact compound is limited in the available literature, insights can be drawn from related compounds .

Key Structural Elements

Several structural features are likely to influence the biological activity of this compound:

-

The piperidin-2-one ring serves as a key pharmacophore in many bioactive molecules

-

The 4-aminocyclohexyl group provides opportunities for hydrogen bonding and ionic interactions

-

The conformational flexibility of the cyclohexyl ring may influence receptor binding

Modification Strategies

Potential modifications to improve pharmacological properties might include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume